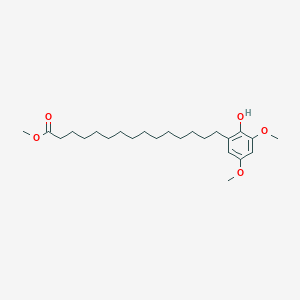
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate is an organic compound with the molecular formula C24H38O5 It is a methyl ester derivative of a long-chain fatty acid, featuring a phenolic group substituted with two methoxy groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and cellular processes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 15-hydroxy-pentadecanoate
- Methyl 15-(2-hydroxyphenyl)pentadecanoate
- Methyl 15-(3,5-dimethoxyphenyl)pentadecanoate
Uniqueness
Methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate is unique due to the presence of both hydroxyl and methoxy groups on the phenolic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application development.
Properties
CAS No. |
111755-18-1 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
methyl 15-(2-hydroxy-3,5-dimethoxyphenyl)pentadecanoate |
InChI |
InChI=1S/C24H40O5/c1-27-21-18-20(24(26)22(19-21)28-2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(25)29-3/h18-19,26H,4-17H2,1-3H3 |
InChI Key |
CXPLBHANERVDIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)O)CCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















